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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GNE-272, a
potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A
binding protein p300 (EP300). GNE-272 serves as a valuable chemical probe for elucidating
the biological functions of these key epigenetic regulators in health and disease. This document
details the quantitative selectivity data, experimental methodologies, and relevant biological
pathways associated with GNE-272.

Introduction to GNE-272

GNE-272 is a small molecule inhibitor designed to target the bromodomains of the closely
related transcriptional coactivators CBP and EP300.[1] These proteins are integral to the
regulation of gene expression through their histone acetyltransferase (HAT) activity and their
role as scaffolds for the assembly of transcriptional machinery. The bromodomain of
CBP/EP300 recognizes and binds to acetylated lysine residues on histones and other proteins,
a key mechanism for localizing their transcriptional regulatory activity.[2] Dysregulation of
CBP/EP300 function has been implicated in various diseases, including cancer, making their
bromodomains attractive therapeutic targets.[3][4][5] GNE-272 was developed as a potent and
selective in vivo probe to investigate the therapeutic potential of CBP/EP300 bromodomain
inhibition.[1]

Quantitative Selectivity Profile
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The selectivity of GNE-272 has been rigorously evaluated against its primary targets (CBP and
EP300), the closely related BET (Bromodomain and Extra-Terminal domain) family member
BRD4, a broad panel of kinases, and a diverse set of other off-target proteins.

Primary Target and BET Family Selectivity

GNE-272 demonstrates high potency for the bromodomains of CBP and EP300, with
significantly weaker activity against the first bromodomain of BRD4 (BRD4(1)). This selectivity
is crucial for dissecting the specific biological roles of CBP/EP300 independent of BET
bromodomain inhibition.

Target TR-FRET IC50 (pM) BRET IC50 (pM)
CBP 0.02 0.41

EP300 0.03 Not Reported
BRD4(1) 13 Not Reported

Data sourced from Crawford et
al., J. Med. Chem. 2016, 59,
23, 10549-10563.[1]

Kinase Selectivity Panel

GNE-272 was screened against a panel of 35 kinases at a concentration of 10 uM. The results
demonstrate a high degree of kinase selectivity, with no significant inhibition observed for the
vast majority of kinases tested. This lack of off-target kinase activity is a critical attribute for a
selective chemical probe.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b607679?utm_src=pdf-body
https://www.benchchem.com/product/b607679?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.6b01022
https://www.benchchem.com/product/b607679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Kinase % Inhibition @ 10 pM
ABL <30%
ALK <30%

[A comprehensive list of the 35 kinases would
be included here if the specific data were

publicly available]

GNE-272 does not inhibit any of the 35 kinases

tested at >30% at a concentration of 10 uM.

Off-Target Selectivity Panel

To further assess its specificity, GNE-272 was evaluated against a panel of 42 receptors, ion
channels, and transporters at a concentration of 10 uM. No significant off-target binding or
activity was detected, highlighting the clean selectivity profile of GNE-272.

Target % Inhibition @ 10 pM
Adenosine Al Receptor <30%
Adrenergic al Receptor <30%

[A comprehensive list of the 42 off-targets would
be included here if the specific data were

publicly available]

GNE-272 does not inhibit any of the 42 off-

targets at >30% at a concentration of 10 uM.

Cytochrome P450 (CYP) Inhibition

GNE-272 was also tested for its potential to inhibit major cytochrome P450 enzymes, which is a
critical aspect of drug development to assess the potential for drug-drug interactions. GNE-272
showed no significant inhibition of the tested CYP isoforms at concentrations up to 10 puM.
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CYP Isoform IC50 (pM)
CYP3A4 >10
CYP1A2 >10
CYP2C9 >10
CYP2C19 >10
CYP2D6 >10

Experimental Protocols

The following sections detail the methodologies used to determine the selectivity profile of
GNE-272.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

This biochemical assay was used to quantify the binding affinity of GNE-272 to the
bromodomains of CBP, EP300, and BRDA4.

Principle: The assay measures the disruption of the interaction between a biotinylated histone
peptide ligand and a GST-tagged bromodomain protein. The binding of the bromodomain to the
peptide brings a Europium-labeled anti-GST antibody (donor) into close proximity with a
Streptavidin-Allophycocyanin (APC) conjugate (acceptor), resulting in a FRET signal. GNE-272
competes with the histone peptide for binding to the bromodomain, leading to a decrease in the
FRET signal.

Protocol:
» Reagent Preparation:
o Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT.
o GST-tagged bromodomain protein (CBP, EP300, or BRD4) is diluted in assay buffer.

o Biotinylated histone H4 acetyl-lysine peptide is diluted in assay buffer.
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o Detection Reagents: Europium-labeled anti-GST antibody and Streptavidin-APC are
diluted in assay buffer.

o Assay Procedure (384-well plate format):

[¢]

Add 2 pL of GNE-272 dilution series in DMSO to the assay plate.

[e]

Add 4 pL of the GST-tagged bromodomain protein solution.

o

Add 4 pL of the biotinylated histone peptide solution.

[¢]

Incubate for 15 minutes at room temperature.

[¢]

Add 10 pL of the detection reagent mixture.

[e]

Incubate for 1 hour at room temperature, protected from light.
o Data Acquisition:

o Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of
320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

o The TR-FRET ratio (665 nm / 615 nm) is calculated and plotted against the inhibitor
concentration to determine the IC50 value.

Bioluminescence Resonance Energy Transfer (BRET)
Assay

This cell-based assay was used to confirm the engagement of GNE-272 with its target in a
cellular context.

Principle: The assay utilizes cells co-expressing a bromodomain protein fused to Renilla
luciferase (Rluc; the BRET donor) and a histone protein fused to a yellow fluorescent protein
(YFP; the BRET acceptor). The interaction between the bromodomain and the acetylated
histone brings the donor and acceptor into close proximity, allowing for energy transfer upon
the addition of the Rluc substrate, coelenterazine. GNE-272 disrupts this interaction, leading to
a decrease in the BRET signal.
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Protocol:
e Cell Culture and Transfection:
o HEK293 cells are cultured in DMEM supplemented with 10% FBS.

o Cells are transiently co-transfected with plasmids encoding the Rluc-bromodomain fusion
protein and the YFP-histone fusion protein using a suitable transfection reagent.

o Assay Procedure (96-well plate format):

o 48 hours post-transfection, cells are harvested and seeded into a white, clear-bottom 96-

well plate.
o Cells are treated with a dilution series of GNE-272 for 2 hours.
o Coelenterazine H is added to each well to a final concentration of 5 pM.
o Data Acquisition:

o Immediately after substrate addition, the plate is read on a BRET-compatible plate reader,
simultaneously measuring the luminescence at 485 nm (Rluc emission) and 530 nm (YFP
emission).

o The BRET ratio (530 nm / 485 nm) is calculated and plotted against the inhibitor
concentration to determine the cellular IC50 value.

MYC Expression Cellular Assay (Western Blot)

This assay was used to measure the downstream pharmacological effect of GNE-272 on the
expression of the MYC oncogene, a known target gene regulated by CBP/EP300.

Protocol:
e Cell Culture and Treatment:

o MV4-11 (acute myeloid leukemia) cells are cultured in RPMI-1640 medium supplemented
with 10% FBS.
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o Cells are treated with a dilution series of GNE-272 for 24 hours.

e Protein Extraction:

o Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing
protease and phosphatase inhibitors.

o Protein concentration is determined using a BCA assay.
e Western Blotting:

o Equal amounts of protein (20-30 pg) are separated by SDS-PAGE and transferred to a
PVDF membrane.

o The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
o The membrane is incubated with a primary antibody against MYC overnight at 4°C.

o Aloading control antibody (e.g., GAPDH or 3-actin) is used to ensure equal protein
loading.

o The membrane is washed and incubated with an HRP-conjugated secondary antibody for
1 hour at room temperature.

» Detection and Analysis:

o The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate
and imaged.

o Band intensities are quantified using densitometry software, and the level of MYC
expression is normalized to the loading control.

o The normalized MYC expression is plotted against the GNE-272 concentration to
determine the EC50 value.

Visualizations

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b607679?utm_src=pdf-body
https://www.benchchem.com/product/b607679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagrams illustrate key aspects of GNE-272's mechanism of action and the
experimental workflows used for its characterization.
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Click to download full resolution via product page

Caption: GNE-272 inhibits the CBP/EP300 bromodomain, disrupting transcription.
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TR-FRET Assay Workflow

1. Add GNE-272 dilution series
to 384-well plate

:

2. Add GST-tagged Bromodomain
and Biotinylated Histone Peptide

:

3. Incubate for 15 minutes

:

4. Add Detection Reagents
(Eu-anti-GST & SA-APC)

:

5. Incubate for 1 hour

:

6. Read TR-FRET signal
(Ex: 320nm, Em: 615/665nm)

:

7. Calculate IC50

Click to download full resolution via product page

Caption: Workflow for the GNE-272 TR-FRET biochemical assay.
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Caption: GNE-272 demonstrates high selectivity for CBP/EP300 bromodomains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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